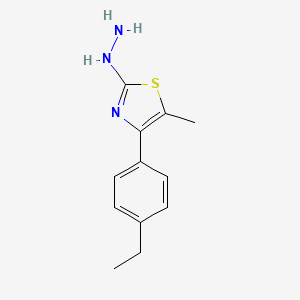

4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole

CAS No.:

Cat. No.: VC15806915

Molecular Formula: C12H15N3S

Molecular Weight: 233.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3S |

|---|---|

| Molecular Weight | 233.33 g/mol |

| IUPAC Name | [4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine |

| Standard InChI | InChI=1S/C12H15N3S/c1-3-9-4-6-10(7-5-9)11-8(2)16-12(14-11)15-13/h4-7H,3,13H2,1-2H3,(H,14,15) |

| Standard InChI Key | ZTSTYZGQVSAPMR-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)C2=C(SC(=N2)NN)C |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The molecular formula of 4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole is C₁₂H₁₅N₃S, with a molecular weight of 233.33 g/mol. Its structure comprises a central thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted with the following groups:

-

4-Ethylphenyl at position 4: A hydrophobic aromatic group that may influence lipophilicity and receptor binding.

-

Hydrazinyl (-NH-NH₂) at position 2: A reactive moiety capable of forming hydrazones or participating in cyclization reactions.

-

Methyl (-CH₃) at position 5: A simple alkyl group that modulates electronic and steric properties.

The IUPAC name reflects this substitution pattern: 2-hydrazinyl-4-(4-ethylphenyl)-5-methyl-1,3-thiazole.

Table 1: Key Chemical Identifiers

| Property | Value | Source Citation |

|---|---|---|

| CAS Number | 886494-55-9 | |

| Molecular Formula | C₁₂H₁₅N₃S | |

| Molecular Weight | 233.33 g/mol | |

| Purity Specifications | Discontinued (no data) |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of thiazole derivatives typically employs the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halo carbonyl compound . For 4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole, a plausible pathway involves:

-

Formation of the Thiazole Core:

-

Hydrazinolysis:

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source Citation |

|---|---|---|---|

| Thiazole formation | Ethanol, reflux, 5–6 hours | 60–75% | |

| Hydrazide conversion | NH₂NH₂·H₂O, ethanol, reflux | 70–80% |

Challenges in Scalability

The compound is listed as discontinued by suppliers , suggesting challenges in large-scale production. Potential issues include:

-

Low stability of the hydrazinyl group under storage conditions.

-

Complex purification requirements due to byproducts from incomplete hydrazinolysis.

Physicochemical Properties

Experimental and Predicted Data

While direct data for this compound is scarce, properties can be extrapolated from analogous thiazoles:

-

Melting Point: Estimated 120–140°C based on similar hydrazinylthiazoles .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the hydrazinyl group; limited solubility in water.

-

Stability: Susceptible to oxidation; storage recommendations include 2–8°C under inert gas .

Table 3: Comparative Physicochemical Data

| Property | 4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole | Ethyl 4-methylthiazole-5-carboxylate |

|---|---|---|

| Molecular Weight | 233.33 g/mol | 171.22 g/mol |

| Boiling Point | N/A | 239.1°C |

| LogP (Lipophilicity) | ~2.5 (predicted) | 1.41 |

Hypothetical Biological Activity and Applications

Antiparasitic Activity

Adamantane-containing thiazoles, such as 2-{2-[4-(1-adamantyl)phenyl]thiazol-4-yl}ethan-1-amine, exhibited potent activity against Trypanosoma brucei (IC₅₀ = 0.80 µM) . The 4-ethylphenyl group in the subject compound may similarly enhance lipophilicity and target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume